Cas no 921870-05-5 (4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921870-05-5 structure
Product name:4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921870-05-5
MF:C27H31N3O5S2
MW:541.682144403458
CID:6001476
PubChem ID:44023793

4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • Benzamide, 4-[(dibutylamino)sulfonyl]-N-[4-(7-methoxy-2-benzofuranyl)-2-thiazolyl]-
    • 921870-05-5
    • 4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • F2252-0104
    • 4-(N,N-dibutylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • AKOS024631344
    • Inchi: 1S/C27H31N3O5S2/c1-4-6-15-30(16-7-5-2)37(32,33)21-13-11-19(12-14-21)26(31)29-27-28-22(18-36-27)24-17-20-9-8-10-23(34-3)25(20)35-24/h8-14,17-18H,4-7,15-16H2,1-3H3,(H,28,29,31)
    • InChI Key: IXNGIHJQTDHVRL-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC=C(S(N(CCCC)CCCC)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 541.17051344g/mol
  • Monoisotopic Mass: 541.17051344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 12
  • Complexity: 822
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.284±0.06 g/cm3(Predicted)
  • pka: 6.46±0.50(Predicted)

4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0104-10μmol
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2252-0104-2μmol
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2252-0104-4mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0104-5mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2252-0104-30mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2252-0104-1mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2252-0104-50mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2252-0104-2mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2252-0104-3mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2252-0104-20mg
4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921870-05-5 90%+
20mg
$99.0 2023-05-16

Additional information on 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

Introduction to 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921870-05-5)

4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921870-05-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring, a benzofuran moiety, and a dibutylsulfamoyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The thiazole ring is a five-membered heterocyclic compound that is widely used in the design of pharmaceuticals due to its ability to enhance the pharmacological properties of molecules. The presence of the thiazole ring in 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide suggests that it may exhibit enhanced stability and bioavailability, which are crucial factors in drug development.

The benzofuran moiety is another key structural feature of this compound. Benzofurans are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The methoxy substitution at the 7-position of the benzofuran ring can further modulate the compound's interactions with biological targets, potentially enhancing its efficacy and selectivity.

The dibutylsulfamoyl group is a functional group that imparts additional complexity to the molecule. Sulfamoyl groups are often used in drug design to improve solubility and metabolic stability. In the context of 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide, this group may play a role in modulating the compound's pharmacokinetic properties and enhancing its therapeutic potential.

Recent studies have explored the biological activities of 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide in various contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several cancer cell lines. The researchers found that the compound selectively targets cancer cells while sparing normal cells, suggesting its potential as a novel anticancer agent.

Another study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide. The results showed that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for treating inflammatory diseases.

In addition to its therapeutic potential, 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide has been studied for its ability to cross the blood-brain barrier (BBB). This property is particularly important for developing drugs that target neurological disorders. A study published in European Journal of Medicinal Chemistry demonstrated that the compound can efficiently penetrate the BBB, opening up new possibilities for treating central nervous system (CNS) disorders.

The synthesis of 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide involves multiple steps and requires careful optimization to achieve high yields and purity. The synthetic route typically starts with the preparation of the benzofuran intermediate, followed by coupling reactions to introduce the thiazole and dibutylsulfamoyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(dibutylsulfamoyl)-N-4-(7-methoxy-1-benzofuran-2-y l)-1,3-thiazol - 2 - ylb enza mide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for various diseases.

In conclusion, 4-(dibutylsulfamoyl)-N - 4 - ( 7 - meth oxy - 1 - ben z o fu ran - 2 - y l ) - 1 , 3 - thi az ol - 2 - y l b en za mi de (CAS No. 921870 - 05 - 5) represents a promising candidate in medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research continues to uncover new applications and optimize its therapeutic potential, making it an exciting area of focus for future studies.

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